molecular formula C13H15N3O2S B11377902 N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

Cat. No.: B11377902
M. Wt: 277.34 g/mol
InChI Key: DGFIXUYRLROJFM-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties and potential use in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of microbial enzymes, resulting in the inhibition of microbial growth. Additionally, the compound can interact with cellular receptors or signaling pathways, leading to the modulation of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-methoxybenzamide
  • N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-ethoxybenzamide
  • N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-butoxybenzamide

Uniqueness

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide is unique due to its specific structural features, such as the presence of a propoxy group attached to the benzamide moiety. This structural modification can influence the compound’s physicochemical properties, biological activities, and interactions with molecular targets. Compared to its analogs, the propoxy derivative may exhibit enhanced solubility, stability, and bioavailability, making it a more promising candidate for various applications.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-propoxybenzamide

InChI

InChI=1S/C13H15N3O2S/c1-3-8-18-11-7-5-4-6-10(11)12(17)15-13-14-9(2)16-19-13/h4-7H,3,8H2,1-2H3,(H,14,15,16,17)

InChI Key

DGFIXUYRLROJFM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C

Origin of Product

United States

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